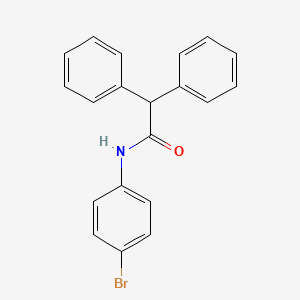

N-(4-bromophenyl)-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromophenyl)-2,2-diphenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C20H16BrNO and its molecular weight is 366.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

N-(4-bromophenyl)-2,2-diphenylacetamide exhibits significant antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, the compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues in clinical settings .

Analgesic and Anti-inflammatory Properties

Research has also highlighted the analgesic and anti-inflammatory activities of this compound. Its structural features allow it to interact with biological targets involved in pain pathways, providing a basis for further exploration as a therapeutic agent for pain management .

Cancer Research

There is ongoing research into the potential anti-cancer properties of this compound. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways that are critical for cell proliferation and survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-bromophenol with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction pathway not only yields the desired compound but also allows for the exploration of various derivatives that may enhance its biological activity .

Study on Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that suggests strong antimicrobial activity compared to standard antibiotics .

Evaluation of Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of this compound in animal models. The study indicated that administration of this compound resulted in significant reductions in inflammatory markers and pain behavior, supporting its potential use as an anti-inflammatory drug .

Propiedades

Número CAS |

70481-06-0 |

|---|---|

Fórmula molecular |

C20H16BrNO |

Peso molecular |

366.2 g/mol |

Nombre IUPAC |

N-(4-bromophenyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C20H16BrNO/c21-17-11-13-18(14-12-17)22-20(23)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) |

Clave InChI |

KIKNJLOFPANLQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |

Sinónimos |

N-(4'-bromophenyl)-2,2-diphenylacetanilide N-BrPh-diPhA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.